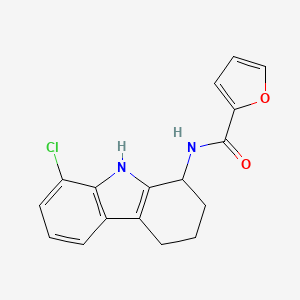![molecular formula C17H16N6O2S B12152643 4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12152643.png)
4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a triazole ring, a benzamide group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.
Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Biochemistry: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or protein binding.
Mechanism of Action
The mechanism of action of 4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group can enhance binding affinity to certain proteins, making it a useful compound in drug design.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzoic acid
- **4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzylamine
Uniqueness
4-[2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N6O2S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H16N6O2S/c18-15(25)11-6-8-13(9-7-11)20-14(24)10-26-17-22-21-16(23(17)19)12-4-2-1-3-5-12/h1-9H,10,19H2,(H2,18,25)(H,20,24) |
InChI Key |
NRJBRHOEXLCWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12152560.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12152567.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12152578.png)
![7,9-Dibromo-2-phenyl-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12152593.png)

![5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12152597.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12152603.png)
![5-Methyl-11-phenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12152607.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152619.png)
![N-[(1Z)-3-(ethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12152623.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152624.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]cyclopropanecarboxamide](/img/structure/B12152627.png)
![4-propyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12152635.png)
![5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B12152646.png)
